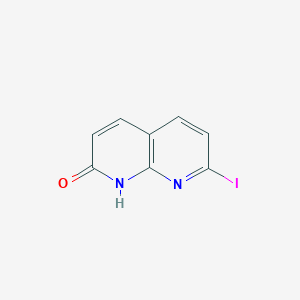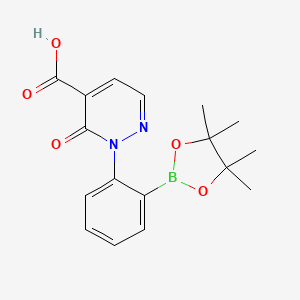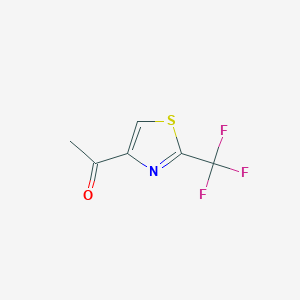
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and reactivity, making it a valuable entity in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .
Análisis De Reacciones Químicas
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines .
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:
2-(Trifluoromethyl)thiazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)thiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Thiazolidine: A reduced form of thiazole, exhibiting different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C6H4F3NOS |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2H,1H3 |
Clave InChI |
QHZYPJCBVPYHID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CSC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
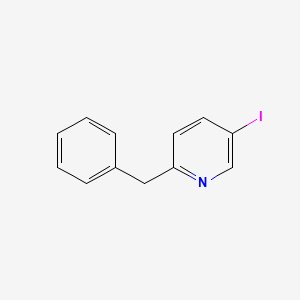
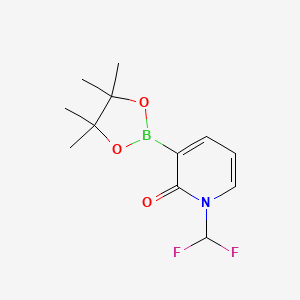
![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)
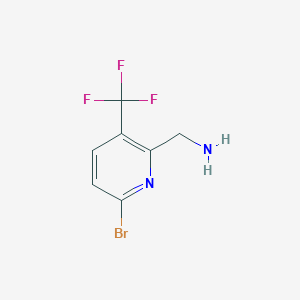
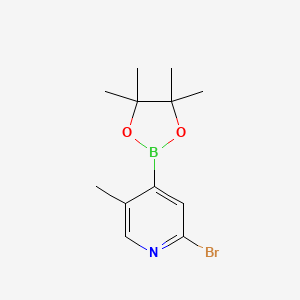

![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
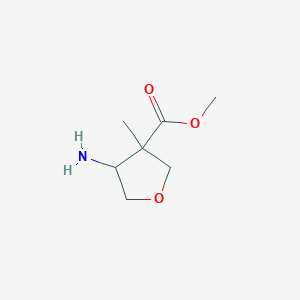
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

